An In-depth Technical Guide to 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
An In-depth Technical Guide to 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
A Note on Nomenclature: This guide focuses on the chemical properties and applications of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (CAS No: 359821-38-8) and its hydrochloride salt (CAS No: 1171331-39-7). The user's original query specified a mono-fluorinated compound; however, the available scientific literature and commercial products predominantly feature the trifluoro-analog. It is presumed that the trifluoro-compound is the molecule of interest.
Executive Summary
2-amino-N-(2,2,2-trifluoroethyl)acetamide is a crucial chemical building block, primarily recognized for its role as a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Its structural features, particularly the trifluoroethyl group, impart unique properties to the final active ingredients. This document provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, primary applications, and essential safety and handling guidelines, tailored for researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
The compound is typically a white to light-yellow powder or crystalline solid in its hydrochloride salt form, which is often preferred for its enhanced stability.[1] The free base can also exist as a solid or liquid.[2] Key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C4H7F3N2O (Free Base) C4H8ClF3N2O (HCl Salt) | [3][4] |
| Molecular Weight | 156.11 g/mol (Free Base) 192.57 g/mol (HCl Salt) | [3][4] |
| Physical Form | Liquid or Solid (Free Base) White to light-yellow powder or crystals (HCl Salt) | [1][2] |
| Purity | Typically ≥95% | [1][2][5] |
| Boiling Point | 227.5 ± 40.0 °C at 760 mmHg (Predicted) | |
| InChIKey | ACUOJJBRHCFOKT-UHFFFAOYSA-N (Free Base) | [2] |
| CAS Number | 359821-38-8 (Free Base) 1171331-39-7 (HCl Salt) | [3][4] |
Synthesis and Manufacturing Protocols
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is well-documented in patent literature, reflecting its commercial importance. The primary challenge in its synthesis is the selective acylation of 2,2,2-trifluoroethylamine while managing the reactivity of the amino group on the glycine precursor. Common strategies involve the use of protecting groups or a two-step process starting with a halogenated acetyl chloride.
Two-Step Synthesis from Chloroacetyl Chloride
A prevalent and industrially scalable method involves a two-step process.[6][7] This approach avoids complex protecting group chemistry and utilizes readily available starting materials.
Step 1: Amide Formation. Chloroacetyl chloride is reacted with 2,2,2-trifluoroethylamine in the presence of a base to form the intermediate, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. The base neutralizes the HCl byproduct of the reaction.
Step 2: Amination. The chlorinated intermediate is then treated with aqueous ammonia. The ammonia displaces the chloride ion via nucleophilic substitution to yield the final product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[6][7] The product is often isolated as its hydrochloride salt to improve stability and ease of handling.[7]
Synthesis via Protected Glycine
Another common approach utilizes a protected form of glycine to prevent self-polymerization and ensure selective reaction.
-
Amide Coupling: N-protected glycine (e.g., using Phthalyl or Carboxybenzyl (Cbz) groups) is coupled with 2,2,2-trifluoroethylamine to form the protected amide intermediate.[6][8]
-
Deprotection: The protecting group is subsequently removed. For instance, a phthalyl group can be removed using hydrazine hydrate, while a Cbz group is typically removed via hydrogenation.[6] This yields the desired product. The use of hydrazine is often favored in industrial settings to avoid handling flammable hydrogen gas.[6]
Applications in Drug Development
The primary and most significant application of this compound is as a pivotal intermediate in the production of Fluralaner, the active ingredient in the veterinary drug Bravecto™.[6]
Role in Fluralaner Synthesis
Fluralaner is a potent, broad-spectrum insecticide and acaricide belonging to the isoxazoline class of compounds.[6] It is used to control flea and tick infestations in dogs and cats. The synthesis of Fluralaner involves coupling 2-amino-N-(2,2,2-trifluoroethyl)acetamide with a substituted carboxylic acid derivative, followed by cyclization reactions to form the characteristic isoxazoline ring system.[6]
Fluralaner functions as an antagonist of GABA (gamma-aminobutyric acid)-gated and L-glutamate-gated chloride channels in the nervous system of insects and acarines, leading to paralysis and death.[6] Its high selectivity for invertebrate nerve channels contributes to its safety profile in mammals.[6]
Analytical Characterization
Ensuring the purity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is critical for the success of subsequent synthesis steps.
-
Chromatography: Ion chromatography is an effective method for quantifying the parent compound and potential impurities such as unreacted starting materials (e.g., 2,2,2-trifluoroethylamine, glycine) and inorganic cations.[9] A purity of over 99.5% has been demonstrated using this technique.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the chemical structure. The product, as a hydrochloride salt in DMSO-d6, shows characteristic signals including a broad singlet for the amine protons (~8.21 ppm), a multiplet for the CH2 group adjacent to the fluorine atoms (~4.0 ppm), and a multiplet for the other CH2 group (~3.65 ppm).[10]
Safety, Handling, and Storage
Proper handling of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its hydrochloride salt is essential due to its potential hazards. The compound is classified as an irritant and may be harmful if swallowed.[1][2]
| Hazard Category | GHS Information | Source(s) |
| Signal Word | Warning | [1][2][5][11] |
| Pictogram | GHS07 (Exclamation Mark) | [5][11] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2][3][4][5][11][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5][11] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11][13]
-
Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11][13]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11][13]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][11]
-
Store under an inert atmosphere to prevent degradation.[1][2][5]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[13]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13][14]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]
References
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) - PubChem. (n.d.). Retrieved March 11, 2024, from [Link]
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents.
-
Material safety data sheet - Capot Chemical. (2026, March 4). Retrieved March 11, 2024, from [Link]
-
WO/2020/222158 PROCESS FOR THE PREPARATION OF 2-AMINO-N-(2,2,2-TRIFLUOROETHYL)-ACETAMIDE AND SALTS THEREOF - WIPO Patentscope. (2020, November 5). Retrieved March 11, 2024, from [Link]
- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (2022, February 18). Google Patents.
- CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents.
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide - PubChem. (n.d.). Retrieved March 11, 2024, from [Link]
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